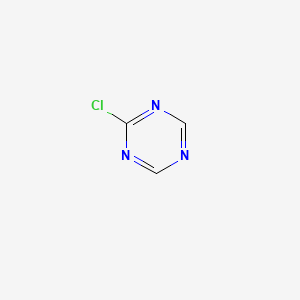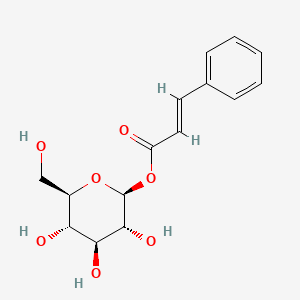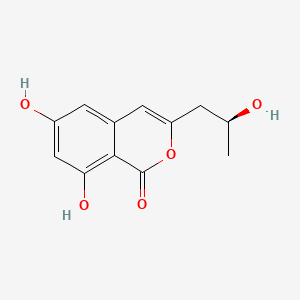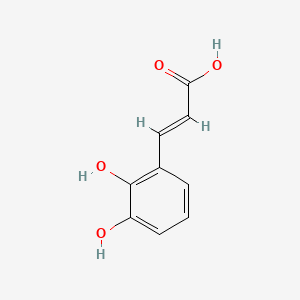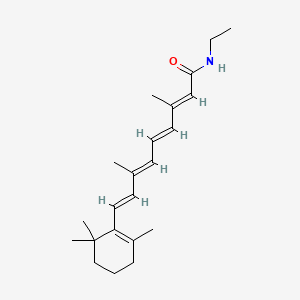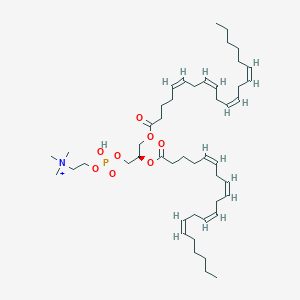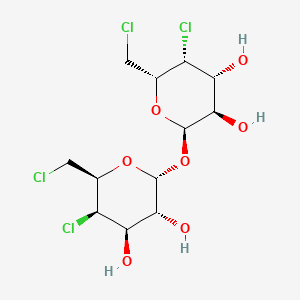
4,4',6,6'-Tctd-galacto-trehalose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is a synthetic derivative of trehalose, a disaccharide composed of two glucose molecules. This compound is characterized by the substitution of hydroxyl groups with chlorine atoms at the 4 and 6 positions on both glucose units. The molecular formula of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is C12H18Cl4O7, and it has a molecular weight of 416.1 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose typically involves the chlorination of trehalose. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions. The process involves:
Starting Material: Trehalose
Reagents: Chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Solvent: Anhydrous solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3)
Reaction Conditions: The reaction is conducted at low temperatures (0-5°C) to prevent over-chlorination and degradation of the sugar molecule.
Industrial Production Methods
Industrial production of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the purity and structure of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove chlorine atoms and restore hydroxyl groups.
Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures (50-80°C).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents (e.g., tetrahydrofuran, THF) at room temperature.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Reduction Reactions: Formation of dechlorinated trehalose derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study the effects of chlorination on sugar molecules.
Biology: Investigated for its potential as a cryoprotectant and stabilizer of biological molecules.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases due to its structural similarity to trehalose, which has known neuroprotective properties.
Industry: Utilized in the development of novel materials and coatings with enhanced stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is not fully understood, but it is believed to involve:
Molecular Targets: Similar to trehalose, it may interact with proteins and cellular structures to prevent aggregation and stabilize their native conformations.
Pathways Involved: Potential induction of autophagy through activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) pathway.
Comparación Con Compuestos Similares
Similar Compounds
Trehalose: A disaccharide composed of two glucose molecules with hydroxyl groups at the 4 and 6 positions.
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxyglucotrehalose: A similar compound with chlorination at different positions.
4,4’,6,6’-Tetrabromo-4,4’,6,6’-tetradeoxygalactotrehalose: A brominated analog of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose.
Uniqueness
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is unique due to its specific pattern of chlorination, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
53684-69-8 |
|---|---|
Fórmula molecular |
C12H18Cl4O7 |
Peso molecular |
416.1 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R,6R)-5-chloro-2-[(2R,3R,4R,5R,6R)-5-chloro-6-(chloromethyl)-3,4-dihydroxyoxan-2-yl]oxy-6-(chloromethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H18Cl4O7/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-12,17-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11-,12-/m1/s1 |
Clave InChI |
ABZXKGCGCZXMCS-WSWWMNSNSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CCl)Cl)O)O)O)O)Cl)Cl |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CCl)Cl)O)O)O)O)Cl)Cl |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CCl)Cl)O)O)O)O)Cl)Cl |
Key on ui other cas no. |
53684-69-8 |
Sinónimos |
4,4',6,6'-TCTD-galacto-trehalose 4,4',6,6'-tetrachloro-4,4',6,6'-tetradeoxygalactotrehalose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE](/img/structure/B1239447.png)
![5-bromo-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B1239449.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-4-[(2-oxobenzo[cd]indol-1-yl)methyl]benzamide](/img/structure/B1239450.png)
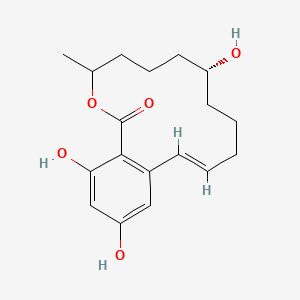

![(2S)-2-aminobutanedioic acid;(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B1239454.png)
![N-[(E)-1-pyridin-3-ylethylideneamino]furan-2-carboxamide](/img/structure/B1239455.png)
